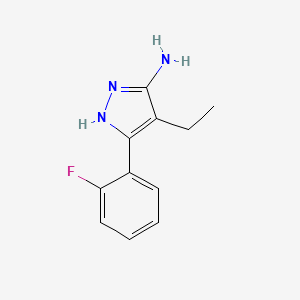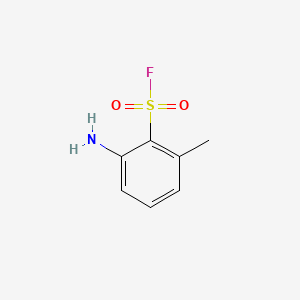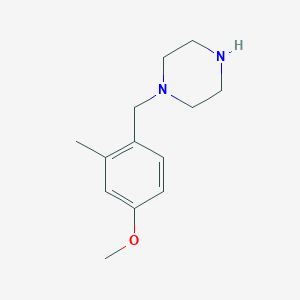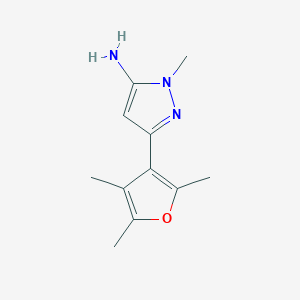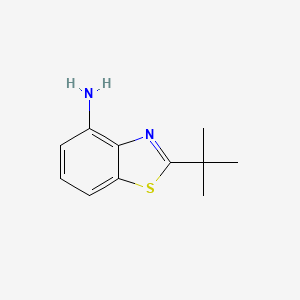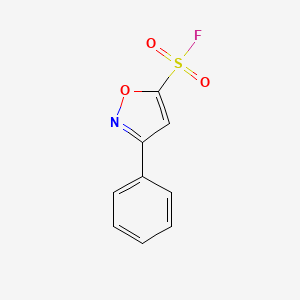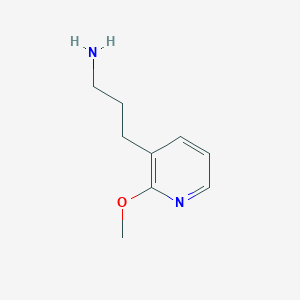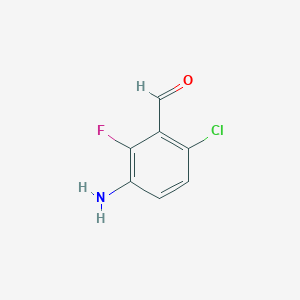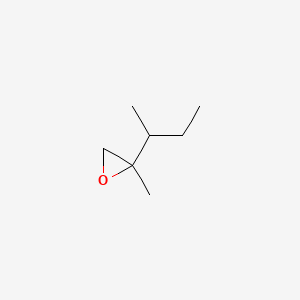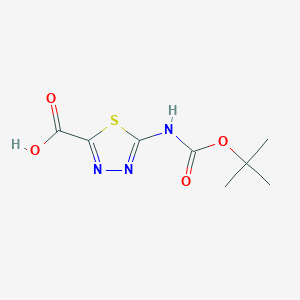
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid is a compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Free amines after Boc deprotection.
Applications De Recherche Scientifique
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid depends on its specific application. In general, the Boc group serves as a protecting group for the amine, preventing unwanted reactions during synthesis. The thiadiazole ring can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid: Similar structure but with an oxygen atom replacing the sulfur atom in the ring, leading to different reactivity and properties.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the thiadiazole ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11N3O4S |
|---|---|
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)9-6-11-10-4(16-6)5(12)13/h1-3H3,(H,12,13)(H,9,11,14) |
Clé InChI |
YGJSWEBUTYMHOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN=C(S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


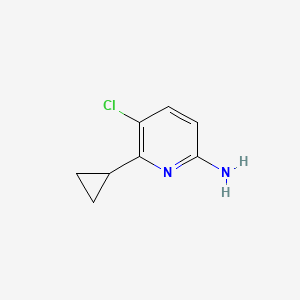
![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
![Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528633.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
